molecular formula C30H50O2 B088417 Dioxidosqualene CAS No. 14031-39-1

Dioxidosqualene

Cat. No. B088417
CAS RN: 14031-39-1
M. Wt: 442.7 g/mol
InChI Key: KABSNIWLJXCBGG-TXLDAEQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dioxidosqualene is a naturally occurring triterpene that is found in certain plants and marine organisms. It has gained attention in recent years due to its potential applications in various fields of science, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Dioxidosqualene has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer and infectious diseases. Studies have shown that dioxidosqualene can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to have antiviral properties, particularly against HIV and herpes viruses.
In addition to its medical applications, dioxidosqualene has also been studied for its potential use in agriculture. It has been shown to have antifungal properties, making it a potential alternative to synthetic fungicides. Dioxidosqualene has also been shown to enhance plant growth and improve crop yield.

Mechanism Of Action

The mechanism of action of dioxidosqualene is not fully understood. However, studies have suggested that it may act by disrupting the cell membrane of cancer and virus-infected cells, leading to their death. Dioxidosqualene may also interfere with the replication of viruses by inhibiting the activity of certain enzymes.

Biochemical And Physiological Effects

Dioxidosqualene has been shown to have low toxicity and is generally considered safe for use in lab experiments. However, studies have shown that high doses of dioxidosqualene can cause liver damage in animals. It is important to note that the effects of dioxidosqualene on human health are not fully understood, and further research is needed to determine its safety and efficacy.

Advantages And Limitations For Lab Experiments

Dioxidosqualene has several advantages for lab experiments. It is relatively easy to synthesize and has low toxicity, making it a safe option for researchers. It also has a wide range of potential applications, making it a versatile compound for use in various fields of science.
However, there are also limitations to using dioxidosqualene in lab experiments. Its low solubility in water can make it difficult to work with, and its stability can be affected by light and heat. Additionally, the cost of synthesizing dioxidosqualene can be prohibitive for some research groups.

Future Directions

There are several future directions for research on dioxidosqualene. One area of interest is its potential use as a natural alternative to synthetic fungicides in agriculture. Further research is needed to determine its efficacy and safety in this application.
Another area of interest is its potential use in the treatment of viral infections, particularly HIV. Studies have shown promising results in vitro, but further research is needed to determine its efficacy in vivo.
Finally, there is also interest in studying the mechanism of action of dioxidosqualene in more detail. Understanding how it works at the molecular level could lead to the development of more effective treatments for cancer and infectious diseases.
Conclusion:
Dioxidosqualene is a naturally occurring triterpene with potential applications in medicine, agriculture, and biotechnology. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While further research is needed to fully understand its potential, dioxidosqualene shows promise as a versatile and safe compound for use in various fields of science.

Synthesis Methods

Dioxidosqualene is synthesized from squalene, a hydrocarbon found in shark liver oil and other sources. The synthesis process involves the oxidation of squalene using various reagents, resulting in the formation of dioxidosqualene. The yield of dioxidosqualene can be improved by optimizing the reaction conditions, such as temperature, time, and the type of oxidizing agent used.

properties

IUPAC Name

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O2/c1-23(15-11-17-25(3)19-21-27-29(5,6)31-27)13-9-10-14-24(2)16-12-18-26(4)20-22-28-30(7,8)32-28/h13-14,17-18,27-28H,9-12,15-16,19-22H2,1-8H3/b23-13+,24-14+,25-17+,26-18+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABSNIWLJXCBGG-TXLDAEQNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC=C(C)CCC=C(C)CCC1C(O1)(C)C)CCC=C(C)CCC2C(O2)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\CC/C=C(/CC/C=C(/CCC1OC1(C)C)\C)\C)/CC/C=C(/CCC2OC2(C)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3E,7E,11E,15E)-18-(3,3-dimethyloxiran-2-yl)-3,7,12,16-tetramethyloctadeca-3,7,11,15-tetraenyl]-2,2-dimethyloxirane

CAS RN

31063-19-1
Record name 2,3,22,23-Dioxidosqualene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031063191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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